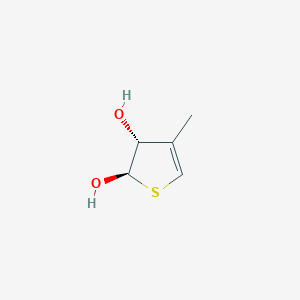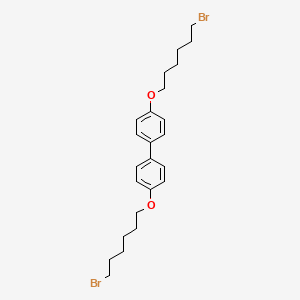
4,4'-Bis((6-bromohexyl)oxy)-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Bis((6-bromohexyl)oxy)-1,1’-biphenyl is an organic compound characterized by the presence of two 6-bromohexyl groups attached to a biphenyl core through ether linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis((6-bromohexyl)oxy)-1,1’-biphenyl typically involves the reaction of 4,4’-dihydroxybiphenyl with 6-bromohexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions to facilitate the formation of the ether linkages .
Industrial Production Methods
While specific industrial production methods for 4,4’-Bis((6-bromohexyl)oxy)-1,1’-biphenyl are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Bis((6-bromohexyl)oxy)-1,1’-biphenyl can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the 6-bromohexyl groups can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the biphenyl core or the 6-bromohexyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Nucleophilic Substitution: Products include azides, thiols, and amines.
Oxidation: Products include alcohols, ketones, and carboxylic acids.
Reduction: Products include reduced biphenyl derivatives and modified hexyl chains.
Aplicaciones Científicas De Investigación
4,4’-Bis((6-bromohexyl)oxy)-1,1’-biphenyl has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of polymers and liquid crystals due to its structural properties.
Biological Studies: It can be used as a precursor for the synthesis of biologically active molecules.
Medicinal Chemistry: The compound’s derivatives may have potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 4,4’-Bis((6-bromohexyl)oxy)-1,1’-biphenyl depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In oxidation reactions, the biphenyl core or the hexyl chains are modified to introduce new functional groups.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Bis((6-chlorohexyl)oxy)-1,1’-biphenyl: Similar structure but with chlorine atoms instead of bromine.
4,4’-Bis((6-iodohexyl)oxy)-1,1’-biphenyl: Similar structure but with iodine atoms instead of bromine.
4,4’-Bis((6-methylhexyl)oxy)-1,1’-biphenyl: Similar structure but with methyl groups instead of bromine.
Uniqueness
4,4’-Bis((6-bromohexyl)oxy)-1,1’-biphenyl is unique due to the presence of bromine atoms, which make it more reactive in nucleophilic substitution reactions compared to its chloro or iodo analogs. The bromine atoms also influence the compound’s physical properties, such as its melting point and solubility.
Propiedades
Número CAS |
189156-36-3 |
|---|---|
Fórmula molecular |
C24H32Br2O2 |
Peso molecular |
512.3 g/mol |
Nombre IUPAC |
1-(6-bromohexoxy)-4-[4-(6-bromohexoxy)phenyl]benzene |
InChI |
InChI=1S/C24H32Br2O2/c25-17-5-1-3-7-19-27-23-13-9-21(10-14-23)22-11-15-24(16-12-22)28-20-8-4-2-6-18-26/h9-16H,1-8,17-20H2 |
Clave InChI |
KRLMFEMMRZETSE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(C=C2)OCCCCCCBr)OCCCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2-Cyanophenyl)methyl]carbamyl chloride](/img/structure/B15164202.png)
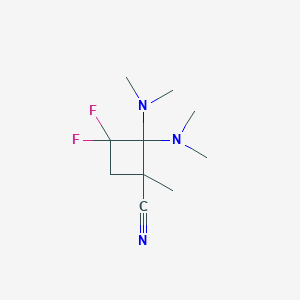
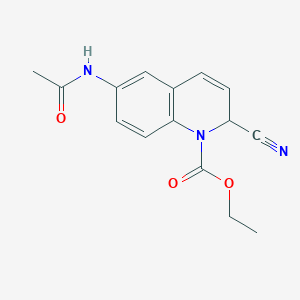
![3-[(3,4-Dihydroxyphenyl)methyl]-4-oxo-4,5,6,7-tetrahydro-1H-1,5-benzodiazonine-6-carboxylic acid](/img/structure/B15164206.png)
![Dibromo[tris(pentafluoroethyl)]-lambda~5~-stibane](/img/structure/B15164209.png)
![3-{[6-(Acetyloxy)naphthalen-2-yl]oxy}benzoic acid](/img/structure/B15164213.png)
![Piperidine, 1-(4,5-dihydronaphtho[1,2-c]thien-3-yl)-](/img/structure/B15164222.png)

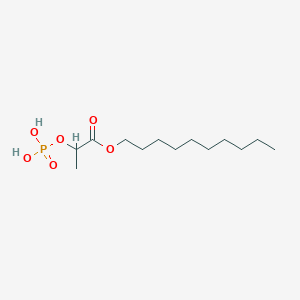

![1-{[3,4-Bis(benzyloxy)phenyl]methyl}-6-nitro-1H-benzimidazole](/img/structure/B15164255.png)

